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1,6-Diisocyanato-2,2,4-trimethylhexane - 32052-51-0

1,6-Diisocyanato-2,2,4-trimethylhexane

Catalog Number: EVT-7957211
CAS Number: 32052-51-0
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
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Product Introduction

Description
2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid.
Overview

1,6-Diisocyanato-2,2,4-trimethylhexane is an organic compound with the molecular formula C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2}. It is classified as a diisocyanate, characterized by the presence of two isocyanate functional groups (-N=C=O) attached to a hexane backbone. This compound plays a significant role in the production of polyurethane products due to its high reactivity with nucleophiles such as alcohols and amines, leading to various polymeric materials and chemical intermediates used across multiple industries .

Synthesis Analysis

Methods

1,6-Diisocyanato-2,2,4-trimethylhexane can be synthesized through several methods, primarily involving the reaction of hexamethylenediamine with phosgene. The general synthetic route includes:

  • Reagents: Hexamethylenediamine and phosgene.
  • Solvent: Dichloromethane is commonly used to facilitate the reaction.
  • Temperature Control: The reaction is typically conducted at low temperatures (0-5°C) to minimize by-product formation.

Technical Details

In industrial settings, this synthesis is scaled up using continuous reactors that allow for better control over reaction conditions. Advanced purification techniques such as distillation ensure high purity and yield of the diisocyanate product .

Molecular Structure Analysis

Structure

The molecular structure of 1,6-Diisocyanato-2,2,4-trimethylhexane features a hexane backbone with two isocyanate groups at the 1 and 6 positions. The structural representation can be described as follows:

  • Molecular Formula: C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2}
  • Molecular Weight: Approximately 210.27 g/mol
  • Structural Formula:
H3CC(NCO)C(NCO)C(CH3)2\text{H}_3\text{C}-\text{C}(\text{NCO})-\text{C}(\text{NCO})-\text{C}(\text{CH}_3)_2

Data

The empirical formula follows Hill notation, indicating a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .

Chemical Reactions Analysis

Reactions

1,6-Diisocyanato-2,2,4-trimethylhexane undergoes several key reactions due to its isocyanate groups:

  • Polymerization: Reacts with polyols to form polyurethane polymers.
  • Addition Reactions: Forms urea linkages when reacting with primary and secondary amines.
  • Hydrolysis: Reacts with water to yield amines and carbon dioxide.

Technical Details

The reactions typically require specific conditions:

  • Polymerization: Involves catalysts such as dibutyltin dilaurate and solvents like toluene.
  • Addition Reactions: Utilizes solvents such as tetrahydrofuran.
  • Hydrolysis: May be catalyzed by acids or bases .
Mechanism of Action

The mechanism by which 1,6-Diisocyanato-2,2,4-trimethylhexane exerts its effects involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles containing active hydrogen atoms (such as alcohols and amines), leading to the formation of:

  • Urethanes: Resulting from reactions with alcohols.
  • Ureas: Formed when reacting with amines.
  • Amines and Carbon Dioxide: By-products from hydrolysis reactions.

This versatility makes it suitable for numerous applications in chemical synthesis and material science .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on temperature.
  • Boiling Point: Specific boiling points may vary based on purity and other factors.

Chemical Properties

  • Reactivity: Highly reactive due to isocyanate groups; can undergo polymerization and addition reactions.
  • Stability: Requires careful handling due to potential for hydrolysis in moisture-rich environments.

Relevant data regarding safety and handling indicate that appropriate precautions should be taken when working with this compound due to its toxicity .

Applications

1,6-Diisocyanato-2,2,4-trimethylhexane finds extensive use in various scientific and industrial applications:

  • Polyurethane Production: Serves as a key precursor in synthesizing polyurethane materials used in coatings, adhesives, foams, and elastomers.
  • Biomedical Applications: Employed in developing biocompatible coatings for medical devices and drug delivery systems.
  • Material Science Research: Utilized in studies focused on polymer chemistry and material properties.
Synthetic Methodologies and Reaction Optimization

Phosgene-Mediated Carbamoyl Chloride Intermediate Formation

The synthesis of 1,6-diisocyanato-2,2,4-trimethylhexane (TMHDI) industrially proceeds through a carbamoyl chloride intermediate derived from the corresponding aliphatic diamine (2,2,4-trimethylhexamethylenediamine). The reaction exploits the nucleophilic character of the amine groups, which attack gaseous or liquid phosgene (COCl₂) under anhydrous conditions. This process occurs in two distinct stages:

  • Cold phosgenation (0–20°C): Forms ammonium chloride and carbamoyl chloride via electrophilic substitution. Solvents like ortho-dichlorobenzene or chlorobenzene are essential to dissipate heat and prevent runaway reactions [6].
  • Hot phosgenation (120–160°C): Facilitates carbamoyl chloride decomposition to isocyanate, with HCl byproduct removed via inert gas sparging [6].

Reaction kinetics adhere to Grunwald-Winstein solvolysis principles, where solvent ionizing power (Yₓ) governs the unimolecular decomposition of the carbamoyl chloride intermediate. Polar aprotic solvents (e.g., o-dichlorobenzene) accelerate this step by stabilizing the transition state [3]. Industrial protocols maintain sub-stoichiometric phosgene (1.05–1.2 equivalents) to suppress diisocyanate oligomerization.

Table 1: Reaction Parameters for Carbamoyl Chloride Formation

ParameterCold StageHot Stage
Temperature Range (°C)0–20120–160
Phosgene Equivalents1.05–1.10.05–0.1*
Key Solventso-Dichlorobenzene, TolueneChlorobenzene
Residence Time (hr)2–41–2
Supplemental phosgene added during heating

Solvent Selection and Temperature Control in Laboratory Synthesis

Solvent choice critically impacts reaction efficiency, byproduct formation, and isocyanate stability during TMHDI synthesis. Key considerations include:

  • Polarity and Viscosity: High-viscosity solvents (e.g., o-xylene, μ = 0.62 cP) reduce mass transfer in hydrogenation steps but enhance selectivity in phosgenation by suppressing side reactions. Low-viscosity solvents (e.g., acetone, μ = 0.32 cP) improve gas-liquid mixing in flow reactors [1] [4].
  • Aprotic Character: Solvents must lack active protons to prevent isocyanate consumption. Toluene and ethyl acetate are preferred for their low nucleophilicity and high boiling points (110°C and 77°C, respectively), enabling reflux conditions without decomposition [2] [5].
  • Temperature Gradients: Laboratory-scale syntheses use cascade temperature control:
  • ≤20°C during amine/phosgene mixing to limit carbamoyl chloride decomposition.
  • 120–140°C during dehydrochlorination to minimize biuret and allophanate formation.

Table 2: Solvent Properties for TMHDI Synthesis

SolventViscosity (cP)Dielectric ConstantBoiling Point (°C)Compatibility
o-Dichlorobenzene1.329.93180High
Toluene0.592.38111High
Acetone0.3220.756Moderate*
Ethyl Acetate0.456.0277High
Requires strict anhydrous conditions

Continuous Flow Reactor Design for Industrial-Scale Production

Continuous manufacturing of TMHDI leverages plug flow reactors (PFRs) and microreactor cascades to overcome limitations of batch phosgenation. Key design innovations include:

  • Segmented Flow Microreactors: Enable precise contact time control (<60 sec) between trimethylhexamethylenediamine and phosgene, minimizing oligomerization. Supercritical CO₂ acts as a dispersive phase to enhance mixing while diluting phosgene below explosive limits [4] [6].
  • Multi-Stage Tubular Reactors: Separate cold and hot phosgenation zones. Stage 1 operates at 20°C with static mixers for rapid amine/phosgene contact; Stage 2 uses packed-bed sections heated to 140°C for carbamoyl chloride decomposition [4].
  • Mass Transfer Optimization: Gas-liquid flow regimes achieve Sherwood numbers >100, enhancing HCl removal. Computational fluid dynamics (CFD) models confirm Reynolds numbers >3,000 suppress laminar boundary layers, accelerating diffusion-limited steps [1] [4].

Industrial PFR systems report 98% conversion with <0.5% polymer impurities—superior to batch reactors (92% conversion, 3–5% impurities) due to uniform residence times and minimized thermal gradients [1].

Table 3: Continuous vs. Batch Reactor Performance for TMHDI

ParameterBatch ReactorPFRMicroreactor
Space-Time Yield (kg·m⁻³·h⁻¹)50–80120–180200–300
Phosgene Equivalents1.5–2.01.05–1.21.01–1.1
TMHDI Purity (%)92–9597–99>99.5
Byproduct Formation3–5% oligomers1–2% oligomers<0.5% oligomers

Purification Techniques for Isocyanate Functional Group Preservation

Post-synthesis purification of TMHDI requires adsorptive removal of hydrolyzable chlorides (e.g., carbamoyl chlorides) and metal catalysts without inducing isocyanate trimerization. Industrial methods include:

  • Selective Adsorption: Activated carbon (5–10 wt%) or silica gel removes residual HCl and carbamoyl chlorides. Acid-washed carbon with mesopores >5 nm exhibits optimal capacity (0.8 g impurities/g adsorbent) due to enhanced physisorption of chlorinated species [2] [5]. Contact times of 2–4 hours at 60°C achieve >99% chloride removal.
  • Molecular Sieves: 3Å sieves dehydrate solvents to <10 ppm water, preventing urea and CO₂ formation. Regenerative drying systems enable solvent reuse, reducing E-factors by 40% [5].
  • Thin-Film Distillation: High-vacuum (0.1–1 mbar) short-path distillation at 130–150°C separates TMHDI (bp 150°C @ 0.5 mbar) from dimers/trimers. Residence time <30 minutes and wall temperature <160°C prevent thermal degradation [2].

Post-purification, TMHDI is stabilized with acidic inhibitors (e.g., benzoyl chloride) at 50–100 ppm to suppress polymerization during storage. Final specifications require hydrolyzable chloride <50 ppm and total chloride <200 ppm for polyurethane applications [5].

Table 4: Purification Efficiency of Adsorbents for TMHDI

AdsorbentHCl Removal (%)Hydrolyzable Chloride (ppm)TMHDI Recovery (%)
Activated Carbon>99.5<2095–97
Silica Gel98–9930–5092–94
Alumina95–9750–10090–92
Molecular Sieve (3Å)85–90*<10**>99
Primarily dehydrates solvent; *Water content reduction*

Properties

CAS Number

32052-51-0

Product Name

1,6-Diisocyanato-2,2,4-trimethylhexane

IUPAC Name

1,6-diisocyanato-2,2,4-trimethylhexane

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3

InChI Key

ATOUXIOKEJWULN-UHFFFAOYSA-N

SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O

Canonical SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O

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